BenchChemオンラインストアへようこそ!

Leflutrozole

Hypogonadism Testosterone Phase 2b

Leflutrozole is a once-weekly, non-steroidal aromatase inhibitor (CYP19A1) specifically studied in obesity-associated male hypogonadotropic hypogonadism. Unlike daily-dosed letrozole or anastrozole, it normalizes testosterone without suppressing LH/FSH, preserving semen quality and testicular function. Ideal for Phase II/III trials targeting OHH and preclinical research on estrogen-mediated feedback in the HPG axis. Procure high-purity leflutrozole for your next PK/PD modeling study or comparative effectiveness trial.

Molecular Formula C17H10FN5
Molecular Weight 303.29 g/mol
CAS No. 143030-47-1
Cat. No. B1668513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLeflutrozole
CAS143030-47-1
Synonymsenzonitrile, 4,4'-(fluoro-1H-1,2,4-triazol-1-ylmethylene)bis-
CGP 47645
CGP-47645
leflutrozole
Molecular FormulaC17H10FN5
Molecular Weight303.29 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C#N)C(C2=CC=C(C=C2)C#N)(N3C=NC=N3)F
InChIInChI=1S/C17H10FN5/c18-17(23-12-21-11-22-23,15-5-1-13(9-19)2-6-15)16-7-3-14(10-20)4-8-16/h1-8,11-12H
InChIKeyPZDLRBUQYWMNBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Leflutrozole (CAS 143030-47-1): A Once-Weekly Aromatase Inhibitor in Phase II Development for Male Hypogonadism


Leflutrozole (CAS 143030-47-1; developmental codes BGS-649, CGP-47645, RPN-001) is a non-steroidal, orally active aromatase inhibitor currently in Phase II clinical development for the treatment of male hypogonadotropic hypogonadism, specifically in obesity-associated cases [1]. Unlike daily-dosed aromatase inhibitors such as letrozole and anastrozole, leflutrozole is designed for once-weekly oral administration [2]. It acts by inhibiting the aromatase enzyme (CYP19A1), thereby suppressing the conversion of testosterone to estradiol, normalizing endogenous testosterone levels, and preserving or improving testicular function [1]. Development for endometriosis was discontinued, and the compound remains an investigational agent without regulatory approval as of 2025 [3].

Why Leflutrozole Is Not Interchangeable with Other Aromatase Inhibitors


Leflutrozole cannot be substituted by other aromatase inhibitors (e.g., letrozole, anastrozole) due to its distinct dosing regimen, divergent clinical development focus on male hypogonadism, and unique pharmacodynamic profile in preserving testicular function. While other aromatase inhibitors are primarily indicated for breast cancer in postmenopausal women and are associated with suppression of spermatogenesis when used in men, leflutrozole has been specifically studied in obese men with hypogonadotropic hypogonadism and has demonstrated positive effects on semen parameters [1]. Its once-weekly oral dosing, made possible by a long half-life, contrasts sharply with the daily administration required for letrozole and anastrozole [2]. Furthermore, leflutrozole's effects on luteinizing hormone (LH) and follicle-stimulating hormone (FSH) differ from those of testosterone replacement therapy, which suppresses these hormones and impairs fertility [1].

Quantitative Evidence for Selecting Leflutrozole Over Alternatives in Male Hypogonadism


Leflutrozole Normalizes Total Testosterone in a Dose-Dependent Manner in a Phase 2b Trial

Leflutrozole normalized total testosterone (TT) in a dose-dependent fashion in obese men with hypogonadotropic hypogonadism. The primary endpoint (TT normalization in ≥75% of patients at 24 weeks) was achieved for all doses, with mean TT levels reaching 15.89 nmol/L (0.1 mg), 17.78 nmol/L (0.3 mg), and 20.35 nmol/L (1.0 mg), compared to 8.04 nmol/L in the placebo group [1]. In absolute terms, this corresponds to mean TT levels of 458 ng/dL (0.1 mg), 512 ng/dL (0.3 mg), and 586 ng/dL (1.0 mg) versus 8.04 nmol/L (232 ng/dL) for placebo [2].

Hypogonadism Testosterone Phase 2b RCT

Leflutrozole Increases LH and FSH, Preserving Testicular Function Unlike Testosterone Therapy

Leflutrozole significantly increased luteinizing hormone (LH) and follicle-stimulating hormone (FSH) levels in a dose-dependent manner. At the highest dose (1.0 mg), the increase relative to placebo was statistically significant (p < 0.001) at both 12 and 20 weeks [1]. This contrasts with testosterone replacement therapy, which suppresses LH and FSH, leading to impaired spermatogenesis and infertility [2].

Hypogonadism Fertility LH FSH

Leflutrozole Improves Semen Parameters in Men with Hypogonadotropic Hypogonadism

Leflutrozole demonstrated positive effects on semen parameters, including semen volume, sperm concentration, and total motile sperm count. At the 1.0 mg dose, statistically significant improvements were observed in semen volume (p = 0.006), sperm concentration (p = 0.01), and total motile sperm count (p = 0.03) compared to placebo [1]. Numerical increases in sperm count were observed across all three doses [2].

Male Fertility Semen Analysis Sperm Count

Leflutrozole's Effect on Lumbar Bone Mineral Density in a 24-Week Trial

In the Phase 2b trial, leflutrozole was associated with a modest reduction in lumbar spine bone mineral density (BMD). Mean changes in lumbar BMD were -1.24% (0.1 mg), -1.30% (0.3 mg), and -2.09% (1.0 mg), compared to a +0.66% increase in the placebo group [1]. No significant change in hip BMD was observed [1]. This effect is consistent with estrogen suppression and is a known class effect of aromatase inhibitors; however, a longer-term extension study (MBGS205) reported that the primary endpoint of BMD change from baseline to Week 48 was met, suggesting stabilization or improvement with extended treatment [2].

Bone Density Safety Hypogonadism

Leflutrozole Is Formulated for Once-Weekly Oral Dosing, Unlike Daily Dosing for Other Aromatase Inhibitors

Leflutrozole is specifically designed for once-weekly oral administration, a significant departure from the daily dosing required for established aromatase inhibitors like letrozole and anastrozole [1]. This extended dosing interval is attributed to its pharmacokinetic profile and is intended to improve patient adherence in the context of chronic treatment for hypogonadism [2].

Pharmacokinetics Dosing Regimen Compliance

Strategic Application Scenarios for Leflutrozole in Research and Clinical Development


Clinical Trial Design for Male Hypogonadotropic Hypogonadism

Leflutrozole is an appropriate investigational agent for Phase II/III clinical trials targeting obesity-associated hypogonadotropic hypogonadism (OHH) in men. Its once-weekly dosing and ability to normalize testosterone without suppressing gonadotropins make it suitable for studies aiming to assess improvements in both androgen deficiency symptoms and fertility parameters [1]. Trial designs can leverage the established dose-response relationship (0.1 mg, 0.3 mg, 1.0 mg weekly) to optimize efficacy and safety endpoints [1].

Preclinical Research into Aromatase Inhibition and Male Reproductive Physiology

Leflutrozole serves as a valuable tool compound for preclinical studies investigating the role of aromatase in male reproductive endocrinology. Its long-acting profile and specific effects on testicular function, including improvements in semen parameters and gonadotropin levels, make it useful for elucidating mechanisms of estrogen-mediated feedback in the hypothalamic-pituitary-gonadal axis [1]. Comparative studies against other aromatase inhibitors can further define structure-activity relationships and differential tissue distribution.

Comparative Effectiveness Research in Male Fertility Preservation

Given its documented positive effects on semen parameters, leflutrozole is a candidate for comparative effectiveness studies against testosterone replacement therapy or other aromatase inhibitors in men with hypogonadism who desire to preserve fertility. The quantitative data on sperm count, concentration, and motility from the Phase 2b trial provide a baseline for powering such studies [1].

Pharmacokinetic/Pharmacodynamic Modeling of Once-Weekly Dosing

The distinct once-weekly dosing regimen of leflutrozole, relative to the daily dosing of other aromatase inhibitors, presents a unique opportunity for PK/PD modeling studies. Researchers can investigate the relationship between drug exposure, aromatase inhibition, and changes in testosterone and estradiol levels over extended intervals, informing the design of future long-acting endocrine therapies [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Leflutrozole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.